molecular formula C14H13BrO2 B8272997 Ethyl 2-bromo-2-(2-naphthyl)acetate

Ethyl 2-bromo-2-(2-naphthyl)acetate

Cat. No.: B8272997
M. Wt: 293.15 g/mol
InChI Key: ZXGFCWGNUJBNPR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2-naphthyl)acetate (CAS 117340-81-5) is a high-value chemical reagent with a molecular formula of C14H13BrO2 and a molecular weight of 293.16 g/mol . This compound is characterized by an acetate ester functional group strategically alpha-substituted with both bromine and a bulky 2-naphthyl group. This unique structure makes it a versatile and highly reactive synthetic building block, particularly valuable as an intermediate in advanced organic synthesis and polymer science. Its primary research application is as a potential initiator or building block in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) . The naphthalene moiety can impart specific properties, such as fluorescence, to the resulting polymers, allowing for their study and characterization . Beyond polymer chemistry, this ester serves as a key precursor in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals, where the naphthyl group is a critical structural component . The bromine atom acts as an excellent leaving group, facilitating efficient nucleophilic substitution reactions, while the ester can be hydrolyzed to the corresponding acid or reduced to an alcohol, offering multiple avenues for molecular diversification. This product is offered for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

ethyl 2-bromo-2-naphthalen-2-ylacetate

InChI

InChI=1S/C14H13BrO2/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3

InChI Key

ZXGFCWGNUJBNPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-Bromo-2-phenylacetate Derivatives

Compounds such as ethyl 2-bromo-2-(4-methoxyphenyl)acetate (1i ) and ethyl 2-bromo-2-(naphthalen-1-yl)acetate (1l ) differ in aromatic substituents. Key comparisons:

  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy in 1i ) reduce electrophilicity at the α-carbon compared to the electron-neutral 2-naphthyl group in 1j , slowing nucleophilic substitution .
  • Steric Effects : The 2-naphthyl group in 1j imposes greater steric hindrance than phenyl or 1-naphthyl groups, impacting reaction kinetics and regioselectivity. For example, in nitrone synthesis, 1-naphthyl analogs (1l ) predominantly form hydroxylated byproducts due to steric constraints, whereas phenyl analogs proceed efficiently .
Ethyl 2-(Diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate

Replacing bromine with a diethoxyphosphoryl group () converts the compound into a phosphonate ester. This substitution alters reactivity:

  • The phosphoryl group stabilizes adjacent negative charges, favoring elimination over substitution.
  • Trimethoxyphenyl substituents enhance solubility in polar solvents compared to hydrophobic naphthyl groups .

Functional Group Variations

Ethyl 2-(4-Aminophenoxy)acetate

Synthesized via nitro reduction of ethyl 2-(4-nitrophenoxy)acetate (), this compound lacks bromine but retains the ester functionality. Key differences:

  • The absence of bromine eliminates electrophilic α-carbon reactivity, shifting utility towards amidation or hydrolysis pathways.
  • The 4-aminophenoxy group enables conjugation with biomolecules, making it a precursor for pharmaceuticals .
2-Naphthyl Acetate

A simple ester without bromine ():

  • Lacks reactivity in substitution reactions but serves as a substrate for carboxylate esterases. Enzymatic hydrolysis rates for 2-naphthyl acetate are significantly higher than for brominated analogs due to the absence of steric and electronic hindrance from bromine .

Halogenated Analogues

Ethyl 2-Bromo-2,2-difluoroacetate

This compound (CAS: 667-27-6, ) features two fluorine atoms adjacent to bromine:

  • Increased electronegativity from fluorine enhances the leaving-group ability of bromine, accelerating nucleophilic substitution.
  • The absence of an aromatic ring limits applications in π-stacking interactions or metal-catalyzed couplings .

Nucleophilic Substitution Reactions

Compound Reactivity with Nucleophiles Key Applications
1j (2-naphthyl) Moderate (steric hindrance) Suzuki couplings, Grignard reactions
1i (4-methoxyphenyl) Low (electron-donating group) Pharmaceuticals, dye intermediates
Ethyl 2-bromo-2,2-difluoroacetate High (electrophilic α-carbon) Fluorinated polymer synthesis

Enzymatic Hydrolysis

Compound Esterase Activity (kcat/Km) Notes
2-Naphthyl acetate High (e.g., 4.5 × 10³ M⁻¹s⁻¹) Used in enzymatic assays
1j Negligible Bromine inhibits active-site binding

Structural and Spectral Insights

  • 1H NMR : The 2-naphthyl group in 1j produces distinct aromatic multiplet signals (δ 7.4–8.0 ppm), differing from phenyl analogs (δ 6.8–7.5 ppm) .
  • Steric Parameters : Computational studies () show that the 2-naphthyl group increases the Tolman steric parameter by ~15% compared to phenyl, influencing catalyst coordination in asymmetric syntheses.

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts bromination efficiency:

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
CCl₄76475
CH₂Cl₂40668
Toluene110860

Higher-boiling solvents like CCl₄ favor radical stability and completion, whereas dichloromethane requires extended reaction times due to rapid initiator decomposition.

Catalyst and Initiator Loading

  • AIBN Loading : Increasing AIBN from 0.05 to 0.1 equiv reduces reaction time by 30% but risks over-initiation, leading to polymerized byproducts.

  • NBS Stoichiometry : A 10% excess of NBS ensures complete conversion, as unreacted starting material complicates purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability:

  • Advantages : Improved heat transfer, reduced reaction time (2–3 hours), and higher throughput (90% yield at 10 kg/batch).

  • Equipment : Microreactors with PTFE tubing resist corrosion from HBr byproducts.

Byproduct Management

Bromoethanol and dibrominated side products are mitigated through:

  • Post-Reaction Quenching : Sodium bisulfite (NaHSO₃) reduces excess bromine.

  • Distillation : Fractional distillation under vacuum (20–30 mmHg) separates ethyl 2-bromo-2-(2-naphthyl)acetate (bp 62–64°C) from low-boiling impurities.

Alternative Synthetic Approaches

Halogen Exchange Reactions

Though less common, halogen exchange using PBr₃ or HBr/acetic acid offers a one-pot route:

  • Procedure : Ethyl 2-(2-naphthyl)acetate is treated with PBr₃ (1.2 equiv) in dry ether at 0°C for 2 hours.

  • Yield : ~65%, with challenges in controlling regioselectivity.

Enzymatic Esterification

Emerging biocatalytic methods use lipases (e.g., Candida antarctica) for ester formation under mild conditions (pH 7, 30°C). While eco-friendly, these methods currently achieve lower yields (50–60%) and are limited to lab-scale applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-bromo-2-(2-naphthyl)acetate, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, ethyl 2-bromo-2-(naphthalen-1-yl)acetate analogs are prepared by reacting brominated precursors (e.g., ethyl 2-bromoacetate derivatives) with sodium nitrite in DMF, though steric hindrance from the naphthyl group may lead to side products like hydroxy esters . Alternative routes involve refluxing brominated intermediates with triethyl phosphite, followed by purification via short-path distillation and chromatography (ethyl acetate/cyclohexane mixtures) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer : Post-synthesis characterization includes:

  • NMR/IR : To confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; bromine substitution patterns in ¹H/¹³C NMR).
  • X-ray crystallography : For structural elucidation, as demonstrated for related compounds like ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate, where H atoms are placed via riding models with isotropic displacement parameters .

Q. How does steric hindrance from the 2-naphthyl group influence reaction outcomes?

  • Methodological Answer : The bulky 2-naphthyl group can impede nucleophilic substitution, favoring alternative pathways. For instance, reactions with sodium nitrite may yield unintended products like ethyl 2-hydroxy-2-(naphthyl)acetate due to steric blocking of bromide displacement . Optimization involves adjusting solvent polarity (e.g., DMF for better solubility) or using milder reagents.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation in the synthesis of this compound?

  • Methodological Answer : Key optimizations include:

  • Temperature control : Refluxing at precise temperatures (e.g., 80–100°C) to balance reaction rate and side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require quenching with water to terminate reactions .
  • Additives : Phloroglucinol or similar agents can stabilize intermediates and reduce decomposition .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

  • Methodological Answer :

  • Distillation : Short-path distillation removes low-boiling-point contaminants (e.g., excess triethyl phosphite) .
  • Chromatography : Column chromatography with ethyl acetate/cyclohexane (40:60) resolves esters from hydroxylated byproducts .
  • Crystallization : Slow evaporation from ethyl acetate/hexane mixtures may yield crystals for structural analysis .

Q. How do computational models aid in predicting the reactivity of brominated naphthyl acetates?

  • Methodological Answer : Density functional theory (DFT) calculations can predict steric and electronic effects:

  • Steric maps : Visualize spatial constraints around the bromine atom to anticipate substitution challenges.
  • Transition state modeling : Identifies energy barriers for competing pathways (e.g., hydrolysis vs. substitution) .

Data Contradiction and Analysis

Q. Why do studies report varying yields for this compound synthesis?

  • Methodological Answer : Discrepancies arise from:

  • Steric effects : Larger substituents (e.g., 2-naphthyl vs. phenyl) reduce reaction efficiency .
  • Reagent purity : Trace moisture in DMF hydrolyzes bromoesters, lowering yields.
  • Workup protocols : Incomplete extraction (e.g., <5× ethyl acetate washes) may leave product in aqueous phases .

Q. How can conflicting spectral data for brominated acetates be resolved?

  • Methodological Answer : Cross-validate using:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, critical for distinguishing regioisomers .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • PPE : Nitrile gloves and goggles prevent skin/eye contact.
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

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